七(2,3-二甲基)-β-环糊精

描述

Synthesis Analysis

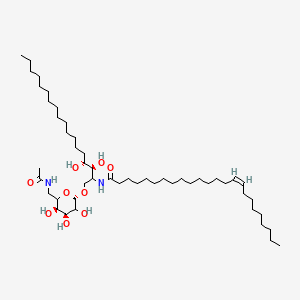

The synthesis of Heptakis(2,3-dimethyl)-beta-cyclodextrin involves the selective modification of beta-cyclodextrin to introduce dimethyl groups at the 2,3-positions of the glucose units, which significantly affects its solubility and interaction properties. This modification process leverages specific chemical reactions tailored to achieve the desired substitution pattern while maintaining the integrity of the cyclodextrin structure.

Molecular Structure Analysis

Molecular structure analysis of Heptakis(2,3-dimethyl)-beta-cyclodextrin reveals a toroidal shape stabilized by systematic hydrogen bonds between adjacent glucose residues. This structure forms the basis for its inclusion properties, allowing it to host various guest molecules within its cavity. Studies have detailed the crystal structures of complexes formed with different guest molecules, highlighting the versatility and selectivity of this modified cyclodextrin in forming inclusion complexes.

Chemical Reactions and Properties

Heptakis(2,3-dimethyl)-beta-cyclodextrin participates in complexation reactions with various analytes, including chiral molecules, where it acts as a chiral selector. Its chemical properties, such as the ability to form stable complexes with different guest molecules, are crucial for its application in separation sciences. These interactions are typically driven by non-covalent forces, including hydrophobic interactions and hydrogen bonding, which are critical for its resolving capabilities in analytical applications.

Physical Properties Analysis

The physical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, such as solubility and thermal stability, are significantly influenced by its methylated structure. Its high solubility in water and organic solvents like methanol makes it particularly useful in various analytical and preparative applications. Differential scanning calorimetry studies have provided insights into the solubility behavior and crystallization transitions in aqueous solutions, further underlining its unique physical characteristics.

Chemical Properties Analysis

The chemical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, including its reactivity and interaction with guest molecules, are pivotal for its utility as a chiral selector and complexing agent. Its ability to form inclusion complexes with a wide range of substances is a function of its modified chemical structure, which enhances its affinity and selectivity towards specific guest molecules. This attribute is exploited in capillary electrophoresis and other separation techniques to achieve high-resolution separation of enantiomers and other analytes.

- (Christians & Holzgrabe, 2001)

- (Cai, Nguyen, & Vigh, 1997)

- (Harata, 1984)

- (Aree, Saenger, Leibnitz, & Hoier, 1999)

- (Green & Guillory, 1989)

科学研究应用

毛细管电泳: 它已被用作中性、酸性、碱性和两性离子分析物的对映体毛细管电泳分离中的分辨剂。其独特的结构允许优异的对映选择性,并能随着其浓度的增加逆转中性分析物对映体的迁移顺序 (Cai、Nguyen 和 Vigh,1997).

弱碱性对映体的分离: 该环糊精衍生物已用于纯甲醇背景电解质中弱碱性对映体的毛细管电泳分离,表现出很高的分离选择性和较短的分离时间 (Cai 和 Vigh,1998).

百日咳毒素的产生: 将其添加到培养基中刺激细胞生长,并显着增强百日咳博德特菌产生的百日咳毒素 (Imaizumi 等人,1983).

亲水性和两亲性衍生物的合成: 它已被用作各种亲水性和两亲性 β-环糊精衍生物合成的起始材料 (Kraus、Buděšínský 和 Závada,2001).

风味化合物分析: 在对映选择性毛细管气相色谱法中,它已被用作对映选择性高的固定相,用于手性酯类,特别是在苹果顶空提取物中风味化合物的分析中 (Karl、Dietrich 和 Mosandl,1993).

药物对映体组成评估: 它已被测试用于通过 NMR 光谱法评估手性质子化苯乙胺(如司来吉兰、苯丙胺和去甲肾上腺素)的对映体纯度 (Thunhorst 和 Holzgrabe,1998).

抗肿瘤剂络合: 它显示出对抗肿瘤剂氯苯丁酸的水溶性和稳定性的影响,显着提高了其稳定性和溶解度 (Green 和 Guillory,1989).

安全和危害

未来方向

属性

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASCZVTBITFFN-XIINBPJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747876 | |

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol | |

CAS RN |

123155-05-5 | |

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

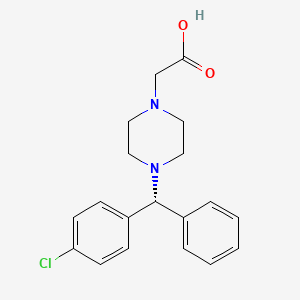

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)